

Carcinogenicity and toxicity studies of 1-Amino-2-methylanthraquinone

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An In-Depth Technical Guide to the Carcinogenicity and Toxicity of **1-Amino-2-methylanthraquinone**

Authored by: Gemini, Senior Application Scientist Abstract

1-Amino-2-methylanthraquinone (CAS No. 82-28-0) is an anthraquinone dye and dye intermediate, classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).^{[1][2]} This guide provides a comprehensive technical overview of its toxicological profile, with a primary focus on the pivotal long-term animal bioassays that have defined its carcinogenic potential. We will dissect the experimental design and outcomes of these studies, present key quantitative data, detail the methodologies for hallmark toxicological assays, and explore potential mechanisms of action. This document is intended for researchers, toxicologists, and drug development professionals requiring a deep, evidence-based understanding of this compound.

Chemical Identity and Use

1-Amino-2-methylanthraquinone is a synthetic organic compound that exists as an orange to dark red solid at room temperature.^{[1][3][4]} It is practically insoluble in water but soluble in various organic solvents like acetone and ethanol.^{[1][2]}

- Chemical Formula: C₁₅H₁₁NO₂

- Molecular Weight: 237.25 g/mol
- Synonyms: C.I. Disperse Orange 11, 2-Methyl-1-anthraquinonylamine, Acetate Fast Orange R[4][5]

Historically, its primary application was as a dye for synthetic fibers, furs, and thermoplastic resins, and as an intermediate in the production of other dyes.[1][2][6] Commercial production in the United States began in 1948 and ceased in 1974, with the last reported imports in 1972. [1][2] While direct exposure in the U.S. is now limited, its historical use and continued production in other parts of the world necessitate a thorough understanding of its hazards.[1][7]

Carcinogenicity Assessment: Evidence from Animal Bioassays

The cornerstone of our understanding of this compound's carcinogenicity comes from a comprehensive bioassay conducted by the National Cancer Institute (NCI), detailed in NTP Technical Report TR-111.[8][9] The study evaluated a technical-grade preparation of **1-amino-2-methylanthraquinone** administered in the feed to Fischer 344 rats and B6C3F1 mice for over 70 weeks.[8][10]

Findings in Fischer 344 Rats

Oral administration of **1-amino-2-methylanthraquinone** was found to be carcinogenic in Fischer 344 rats, inducing tumors at two distinct organ sites.[8][10]

- Liver Carcinogenicity: A statistically significant increase in the incidence of hepatocellular carcinomas was observed in both male and female rats at both dose levels compared to controls.[8][10]
- Kidney Carcinogenicity: In male rats, there was a significant, dose-related increase in the combined incidence of kidney tumors, including tubular-cell adenomas and adenocarcinomas.[7][8][10]

Rationale for Experimental Design: The choice of the Fischer 344 rat is standard in NTP studies due to its well-characterized background tumor rates and genetic homogeneity, providing a stable baseline for detecting carcinogenic signals. Dietary administration was selected as a relevant route of potential chronic human exposure. The 78-week exposure

period, followed by an observation phase, is designed to cover the majority of the animal's lifespan, allowing for the development of late-appearing tumors.[11]

Table 1: Carcinogenicity Data in Fischer 344 Rats

Sex	Organ	Finding	Control Group Incidence	Low Dose (0.10%) Incidence	High Dose (0.20%) Incidence
Male	Kidney	Tubular-Cell Adenoma or Carcinoma	0/49	4/44	11/45
Male	Liver	Hepatocellular Carcinoma	1/50	5/45	11/45
Female	Liver	Hepatocellular Carcinoma	0/50	12/49	10/48

(Data synthesized from NCI Bioassay TR-111)[8][10]

Findings in B6C3F1 Mice

The bioassay also provided evidence of carcinogenicity in female mice.

- Liver Carcinogenicity: Administration of the compound led to a significant increase in the combined incidence of hepatocellular carcinomas and neoplastic nodules in female mice.[8][10]
- Survival Issues: It is critical to note that one of the initial high-dose groups for mice (Dose A) experienced significantly increased mortality, preventing these animals from being at risk for late-developing tumors and complicating the interpretation for that specific group.[8][10]

Table 2: Carcinogenicity Data in B6C3F1 Mice

Sex	Organ	Finding	Control Group Incidence	Treated Group (0.06%) Incidence
Female	Liver	Hepatocellular Carcinoma or Neoplastic Nodule	2/48	17/44

(Data synthesized from NCI Bioassay TR-111)[8][10]

Genotoxicity and Non-Neoplastic Toxicity

Beyond its carcinogenicity, **1-amino-2-methylanthraquinone** exhibits other toxic properties, including genotoxicity and organ-specific damage.

Genotoxicity Profile

Genotoxicity is a critical indicator of a chemical's ability to damage DNA, often a key initiating event in carcinogenesis. **1-Amino-2-methylanthraquinone** has been shown to be genotoxic in the L5178Y/TK+/- mouse lymphoma cell assay.[12] In this study, the compound induced a significant increase in both gene mutations at the thymidine kinase (tk) locus and chromosomal damage, as measured by micronucleus formation.[12] This positive result in a mammalian cell assay that detects a broad range of genetic damage strongly supports a genotoxic mechanism of carcinogenicity.

Organ-Specific Toxicity

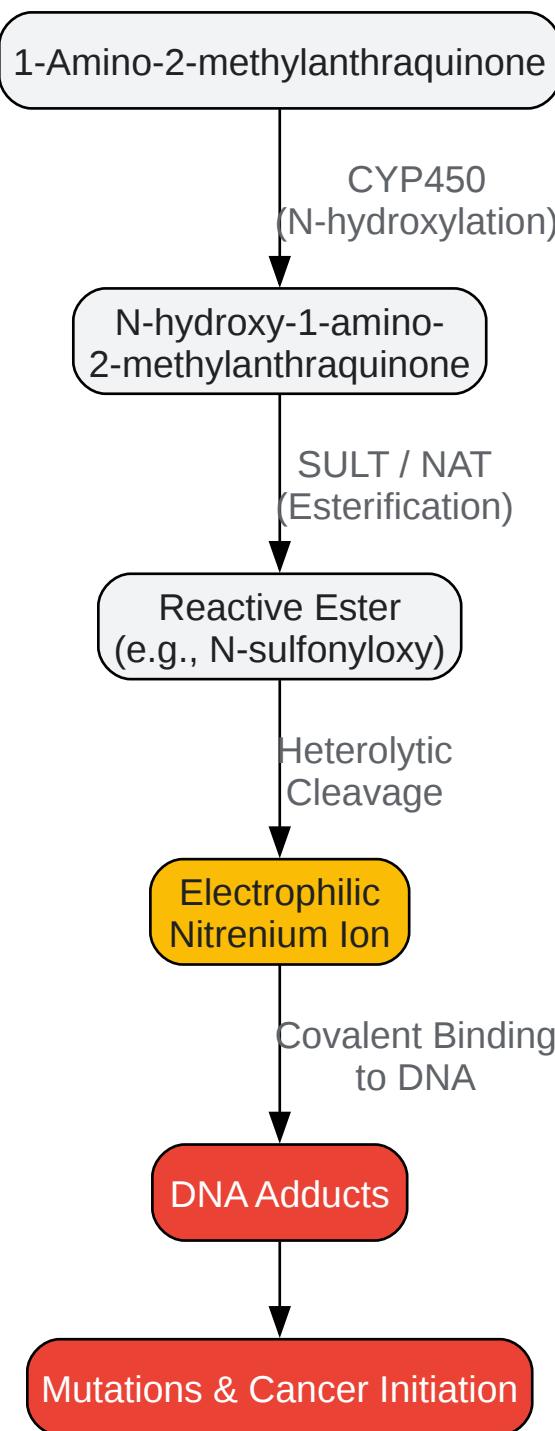
The NCI bioassay also revealed significant non-cancerous health effects.

- Nephrotoxicity: The compound demonstrated clear nephrotoxic (kidney-damaging) properties in mice of both sexes.[8][10] This finding in mice correlates with the induction of kidney tumors in male rats, suggesting the kidney is a primary target organ for both toxicity and carcinogenicity.
- General Toxicity: Other potential effects include skin and eye irritation upon direct contact.[4][6]

Mechanistic Considerations: A Proposed Bioactivation Pathway

While specific metabolic studies on **1-amino-2-methylanthraquinone** are limited, its structure as an aromatic amine suggests a plausible and well-established pathway for metabolic activation to a carcinogenic form. This pathway is common to many carcinogenic aromatic amines.

- Phase I Metabolism (Activation): The initial step is likely N-hydroxylation of the primary amine group by Cytochrome P450 enzymes in the liver, forming a hydroxylamine metabolite.
- Phase II Metabolism (Further Activation): This hydroxylamine can undergo further activation through esterification (e.g., sulfation by sulfotransferases or acetylation by N-acetyltransferases) to form a highly reactive, unstable ester.
- Formation of a Reactive Intermediate: This ester can spontaneously break down, losing its leaving group to form a highly electrophilic nitrenium ion.
- DNA Adduct Formation: The nitrenium ion is a potent electrophile that can covalently bind to nucleophilic sites on DNA bases (like guanine), forming DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.



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Caption: Workflow for a standard 2-year rodent carcinogenicity bioassay.

Protocol: Mouse Lymphoma Assay (L5178Y/TK+/-)

Objective: To detect gene mutations and clastogenic (chromosome-breaking) activity of a test article in cultured mammalian cells.

Methodology:

- Cell Culture: Maintain L5178Y/TK+/- mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus, in appropriate culture medium.
- Treatment: Expose cell cultures to a range of concentrations of the test article (and positive/negative controls) for a defined period (e.g., 4 hours), both with and without an exogenous metabolic activation system (S9 fraction).
 - Rationale: The S9 fraction, derived from rat liver homogenates, contains enzymes like CYP450s necessary to metabolically activate compounds that are not directly genotoxic. [12]3. Expression Period: After treatment, wash the cells and culture them for a period (e.g., 2 days) to allow for the expression of any induced mutations.
- Mutant Selection: Plate the cells in soft agar containing trifluorothymidine (TFT).
 - Rationale: Normal cells with a functional TK enzyme (TK+/-) will incorporate the toxic TFT and die. Mutant cells that have lost TK function (TK-/-) cannot incorporate TFT and will survive to form colonies.
- Colony Sizing: After an incubation period (e.g., 10-12 days), count the number of colonies. The size of the colonies can distinguish between small-colony (likely indicating chromosomal damage) and large-colony (likely indicating point mutations) mutants.
- Data Analysis: Calculate the mutation frequency (mutants per 10^6 viable cells) for each concentration. A dose-dependent increase that meets predefined criteria is considered a positive result.

Conclusion

The evidence for the carcinogenicity of **1-amino-2-methylanthraquinone** is substantial and clear. Based on well-conducted long-term animal studies, it induces liver and kidney cancer in rats and liver cancer in mice. [1][2] The finding of genotoxicity in mammalian cells provides strong support for a DNA-reactive mechanism of action. [12] Although human epidemiological data are not available, the consistent and multi-species, multi-organ carcinogenic response in animals, coupled with its genotoxic potential, firmly establishes this compound as a significant carcinogenic hazard. [1][2] This robust toxicological profile validates its classification as "reasonably anticipated to be a human carcinogen" and underscores the need for stringent control of any potential human exposure.

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